2-(2,2,2-Trifluoroethyl)morpholine CAS 2031259-08-0 properties
2-(2,2,2-Trifluoroethyl)morpholine CAS 2031259-08-0 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(2,2,2-Trifluoroethyl)morpholine (CAS 2031259-08-0).
CAS: 2031259-08-0 Role: Advanced Fluorinated Building Block for Drug Discovery
Executive Summary
2-(2,2,2-Trifluoroethyl)morpholine is a specialized heterocyclic building block used in the optimization of lead compounds for pharmaceutical development. It combines the pharmacophoric features of the morpholine ring (hydrogen bond acceptor, solubility enhancer) with the metabolic blocking and lipophilicity-modulating properties of the trifluoroethyl group.[1]
This compound is particularly valuable in Fragment-Based Drug Design (FBDD) and Lead Optimization phases, where it serves as a bioisostere for ethyl- or propyl-morpholine derivatives, offering improved metabolic stability against oxidative dealkylation due to the electron-withdrawing fluorine atoms.
Physicochemical Profile
The introduction of the trifluoroethyl group at the C2 position significantly alters the electronic and physicochemical landscape of the morpholine ring compared to the unsubstituted parent.[1]
| Property | Value / Description | Note |
| CAS Number | 2031259-08-0 | Specific to the HCl salt or free base variant |
| Molecular Formula | C₆H₁₀F₃NO | Free base |
| Molecular Weight | 169.15 g/mol | Free base |
| Exact Mass | 169.0714 | |
| pKa (Calculated) | ~6.5 - 7.2 | Lower than morpholine (8.[1]36) due to inductive effect of -CF₃ |
| LogP (Predicted) | ~1.1 | More lipophilic than morpholine (-0.[1]86) |
| H-Bond Donors | 1 (NH) | Secondary amine |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |
| Physical State | White to off-white solid | Typically supplied as HCl salt |
Synthetic Methodologies
The synthesis of 2-substituted morpholines with fluorinated side chains requires precision to avoid racemization and ensure high yield. Two primary methods are detailed below: the Modern Asymmetric Route (preferred for scale and stereocontrol) and the Traditional Cyclization Route .[1]
Method A: Asymmetric Hydrogenation (Stereoselective)
This method utilizes a Rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor.[1][2][3][4] It is superior for generating enantiomerically pure (R) or (S) isomers.[1]
-
Precursor: 2-(2,2,2-Trifluoroethylidene)morpholine-4-carboxylate (Enamide).
-
Catalyst: Bisphosphine-Rhodium complex (e.g., Rh(COD)₂BF₄ + Chiral Ligand).[1]
-
Conditions: 50 bar H₂, MeOH, RT, 12h.
Method B: Intramolecular Cyclization (Traditional)
A robust method for generating the racemic core, suitable for initial SAR screening.[1]
-
Alkylation: Reaction of 2-amino-4,4,4-trifluorobutane-1-ol with chloroacetyl chloride.
-
Cyclization: Base-mediated ring closure (NaH or KOtBu) in THF.[1]
-
Reduction: Reduction of the resulting morpholin-3-one using LiAlH₄ or BH₃·THF.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of both synthetic strategies.
Figure 1: Comparison of Asymmetric Hydrogenation vs. Traditional Cyclization routes.
Medicinal Chemistry Applications
The 2-(2,2,2-trifluoroethyl)morpholine moiety is designed to address specific failure modes in drug candidates, particularly those related to metabolic clearance and off-target toxicity.
The "Fluorine Effect" in SAR
-
pKa Modulation: The electron-withdrawing trifluoroethyl group lowers the pKa of the morpholine nitrogen (from ~8.4 to ~6.8).[1] This reduces the percentage of ionized drug at physiological pH (7.4), potentially improving membrane permeability and CNS penetration.[1]
-
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol).[1] Placing the CF₃ group adjacent to the morpholine ring blocks metabolic oxidation at the vulnerable alkyl side chain (a common clearance pathway for ethyl-morpholines).[1]
Structural Bioisosterism
This scaffold serves as a bioisostere for:
-
2-Ethylmorpholine: Improved metabolic stability.[1]
-
2-Isopropylmorpholine: Reduced steric bulk with maintained lipophilicity.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[2]
Figure 2: Pharmacophoric features and their impact on drug-like properties.
Experimental Protocol: Amine Coupling
Objective: Coupling 2-(2,2,2-trifluoroethyl)morpholine (as HCl salt) to an aryl halide via Buchwald-Hartwig amination.[1]
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)[1]
-
Amine: 2-(2,2,2-Trifluoroethyl)morpholine HCl (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (0.02 equiv)[1]
-
Ligand: Xantphos (0.04 equiv)[1]
-
Base: Cs₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Procedure:
-
Setup: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide, Amine HCl salt, Base, Pd catalyst, and Ligand.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The product will be less polar than standard morpholine analogs due to the CF₃ group.[1]
Handling and Safety
-
Corrosivity: As a secondary amine, the free base can be corrosive to skin and eyes. Handle with gloves and eye protection.[1]
-
Volatility: The free base may have moderate volatility; store the HCl salt to ensure stoichiometry and stability.[1]
-
Storage: Hygroscopic. Store in a desiccator at room temperature (2-8°C preferred for long term).
References
-
Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[1] Chemical Science, 12, 14815-14819. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 317(5846), 1881-1886.[1] Link[1]
-
Sigma-Aldrich. "2-(2,2,2-Trifluoroethyl)morpholine hydrochloride Product Page." Link[1]
Sources
- 1. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
